molecular formula C12H12N2O3 B8319925 3-Ethoxymethyl-5-nitroisoquinoline

3-Ethoxymethyl-5-nitroisoquinoline

Cat. No. B8319925
M. Wt: 232.23 g/mol
InChI Key: AHNOQCIJZSSBMN-UHFFFAOYSA-N
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Patent
US04261993

Procedure details

A catalyst (3% palladium-on-charcoal; 3.5 g) is added to a solution of 3-ethoxymethyl-5-nitroisoquinoline (24 g) in ethanol (350 cc). A stream of hydrogen is bubbled through for 4 hours, whilst keeping the temperature at about 25° C. with the aid of a bath of cold water. The suspension is filtered and the filtrate is evaporated to dryness at 50° C. under reduced pressure (20 mm Hg). The residue is recrystallised from diisopropyl ether (200 cc). 5-Amino-3-ethoxymethylisoquinoline (16.5 g), melting at 95° C., is obtained.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([N+:15]([O-])=O)[CH:11]=[CH:10][CH:9]=2)[CH3:2]>C(O)C.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[CH:14]=[C:5]([CH2:4][O:3][CH2:1][CH3:2])[N:6]=[CH:7]2

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)OCC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stream of hydrogen is bubbled through for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at about 25° C.
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 50° C. under reduced pressure (20 mm Hg)
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from diisopropyl ether (200 cc)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=C(N=CC2=CC=C1)COCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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